Product packaging for ancistrocladinium A(Cat. No.:)

ancistrocladinium A

Cat. No.: B1258632
M. Wt: 420.5 g/mol
InChI Key: JKTBSIJVOXMOGK-INIZCTEOSA-N
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Description

Ancistrocladinium A is an N,C-coupled naphthylisoquinoline alkaloid, a class of natural products isolated from tropical lianas of the genus Ancistrocladus . This structurally unique compound possesses a permanent positive charge and a chiral N-iminium-aryl axis, making it a subject of interest in natural product chemistry and drug discovery research . Recent investigations highlight its significant potential in oncology research, particularly in hematological cancers. Studies demonstrate that this compound induces apoptosis in multiple myeloma (MM) cell lines, including models with acquired resistance to standard proteasome inhibitors like ixazomib and carfilzomib . Notably, it exhibits selective cytotoxicity against malignant cells while showing minimal effects on the viability of non-malignant peripheral blood mononuclear cells (PBMCs) at therapeutic concentrations . The compound's mechanism of action involves targeting the RNA splicing machinery. Affinity pulldown assays with biotinylated this compound revealed significant enrichment of RNA-splicing-associated proteins, including subunits of splicing factor 3 (SF3) and various serine- and arginine-rich splicing factors (SRSFs) . By interfering with spliceosome function, this compound disrupts cellular stress regulation pathways critical for cancer cell survival, such as the PSMB5-associated genes and heat shock protein responses . This activity leads to the induction of key stress-response pathways, including ATF4 and the ATM/H2AX DNA damage pathway . Furthermore, concomitant treatment with this compound and established drugs like carfilzomib or panobinostat has been shown to strongly enhance apoptosis in MM cells, suggesting a promising strategy to overcome drug resistance or improve therapeutic responses . Prior to its investigation in cancer models, this compound was also identified for its promising antiprotozoal activities . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30NO4+ B1258632 ancistrocladinium A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30NO4+

Molecular Weight

420.5 g/mol

IUPAC Name

(3S)-2-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C26H30NO4/c1-15-10-20-21(8-9-22(29-5)26(20)23(11-15)30-6)27-16(2)12-18-13-19(28-4)14-24(31-7)25(18)17(27)3/h8-11,13-14,16H,12H2,1-7H3/q+1/t16-/m0/s1

InChI Key

JKTBSIJVOXMOGK-INIZCTEOSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=[N+]1C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)C)C(=CC(=C2)OC)OC

Canonical SMILES

CC1CC2=C(C(=[N+]1C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)C)C(=CC(=C2)OC)OC

Synonyms

ancistrocladinium A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Advanced Isolation Strategies for Ancistrocladinium A and Related Analogs

Chromatographic Separation Methodologies

Preparative High-Performance Liquid Chromatography (HPLC)

Following initial extraction and preliminary separation steps, preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for obtaining pure this compound. acs.org This high-resolution purification method separates components from a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

In a documented isolation, a residue from a prior chromatographic step was subjected to preparative HPLC to yield pure this compound. acs.orgucv.ve The specific conditions used in this separation are detailed in the table below.

ParameterSpecification
Column SymmetryPrep C18 (Waters)
Column Dimensions 19 x 300 mm
Particle Size 5 µm
Mobile Phase A H₂O (with 0.05% trifluoroacetic acid)
Mobile Phase B Acetonitrile (ACN) (with 0.05% trifluoroacetic acid)
Flow Rate 12.0 mL/min
Result Isolation of 10 mg of this compound
Retention Time 9.7 min

This method successfully resolved the complex mixture, allowing for the isolation of the target compound for further structural elucidation and biological testing. ucv.ve

HPLC-Hyphenated Techniques for Isolation and Analysis

To facilitate the identification and structural analysis of compounds in complex mixtures like plant extracts, HPLC is often coupled, or "hyphenated," with spectroscopic detectors. ijsrtjournal.commespharmacy.org These powerful analytical methods provide both separation and structural information in a single run. ijsrtjournal.com For the analysis of this compound, several hyphenated techniques have been employed. acs.org

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique was instrumental in determining the mass of this compound. As the compound eluted from the HPLC column, it was directed into a mass spectrometer, which revealed a mass-to-charge ratio (m/z) of 406. acs.org This information was critical in deducing its molecular formula as C₂₅H₂₈NO₄⁺. acs.org

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance): To obtain detailed structural information, particularly the proton NMR spectrum (¹H NMR) of the pure, isolated compound, HPLC-NMR was utilized. acs.org This allowed for the structural characterization of this compound even when it was part of an equilibrating mixture, confirming its dihydroisoquinoline nature. acs.org The use of LC-MS-SPE-NMR, a variant where the analyte is trapped on a solid-phase extraction (SPE) cartridge before NMR analysis, has also been reported for isolating and identifying related alkaloids from Ancistrocladus extracts. mesamalaria.orggrafiati.comijprs.com

HPLC-CD (High-Performance Liquid Chromatography-Circular Dichroism): The stereochemistry of this compound, specifically its axial chirality, was investigated using HPLC-CD. acs.org By recording the circular dichroism spectra of the separated peaks online, researchers could determine the absolute configuration at the stereogenic biaryl axis. acs.org

The application of these hyphenated techniques enabled the rapid identification of this compound in the crude extracts of various Ancistrocladus species, including A. cochinchinensis and A. tectorius. acs.org

Extraction Methods from Plant Material

The journey to isolating this compound begins with its extraction from the source plant material. acs.org The typical procedure involves a multi-step solvent extraction process designed to efficiently remove the alkaloids from the plant matrix.

A common protocol is as follows:

Preparation: Air-dried leaves of the Ancistrocladus plant are ground into a fine powder to maximize the surface area for extraction. acs.org

Initial Extraction: The powdered leaves are exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (B129727) (CH₂Cl₂/MeOH) in a 6:4 ratio. acs.org After this process, the solvent is evaporated under reduced pressure to yield a combined organic extract. acs.org

Liquid-Liquid Partitioning: The crude extract is then further purified by partitioning it between two immiscible liquid phases. A common system used is n-hexane and a mixture of water/methanol (H₂O/MeOH) in a 1:9 ratio. acs.org This step helps to separate the alkaloids from non-polar constituents like fats and waxes, which preferentially dissolve in the n-hexane phase, while the more polar alkaloids remain in the aqueous methanol phase.

In another reported method, ground plant material was sequentially extracted with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate (B1210297), and finally methanol. mesamalaria.org In that study, the methanol extract proved to be the most active and was selected for further fractionation to isolate compounds including this compound. mesamalaria.org

Structural Elucidation and Stereochemical Analysis

Comprehensive Spectroscopic Characterization

The foundational step in unraveling the structure of ancistrocladinium A involved a detailed analysis using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were instrumental in establishing the planar structure and relative stereochemistry of this compound. acs.orgucv.vemnstate.edu 1D NMR (¹H and ¹³C) provided initial information on the types and number of protons and carbons present in the molecule, while 2D NMR experiments, such as COSY, HMBC, and NOESY, revealed the connectivity between atoms and their spatial relationships. ucv.vemnstate.edu

Key NOE (Nuclear Overhauser Effect) correlations were crucial in determining the relative configuration. For instance, correlations observed between the proton at position 1' (H-1') and the protons at C-3 and the axial position of C-4 indicated their spatial proximity. ucv.ve Further confirmation came from an interaction between the proton at H-7' and the methyl group protons at C-3. ucv.ve These NOE interactions established the relative arrangement of the naphthalene (B1677914) and isoquinoline (B145761) moieties. acs.orgucv.ve

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δC (ppm) δH (ppm, J in Hz)
1 163.2
3 68.1 4.48 (m)
4 39.8 3.15 (m), 2.85 (m)
5 98.2 6.81 (d, 2.0)
6 160.1
7 96.5 6.76 (d, 2.0)
8 157.9
4a 136.2
8a 110.1
1' 125.1 7.25 (d, 8.5)
2' 128.9 7.55 (d, 8.5)
3' 115.3 7.05 (s)
4' 155.8
5' 105.9 6.95 (s)
6' 130.2
7' 120.1 7.85 (s)
8' 135.4
4'a 128.4
8'a 118.9
1-Me 22.1 2.55 (s)
3-Me 25.4 1.55 (d, 6.5)
6-OMe 55.4 3.90 (s)
8-OMe 56.1 3.85 (s)
4'-OMe 56.8 4.05 (s)
5'-OMe 61.2 4.15 (s)
7'-Me 21.5 2.50 (s)

Data sourced from studies conducted in CD3OD and DMSO-d6. Slight variations in chemical shifts may occur depending on the solvent used. ucv.veup.ac.za

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. acs.orgacs.org This technique provides a highly accurate mass measurement, which, in conjunction with NMR data, confirmed the elemental composition of the compound. researchgate.netacs.org

Chiroptical Methods for Absolute Stereochemical Assignment

While NMR and HRESIMS established the connectivity and relative stereochemistry, chiroptical methods were essential for determining the absolute configuration of the chiral elements in this compound. acs.orgucv.ve

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying chiral molecules. ucv.velibretexts.org The experimental CD spectrum of this compound provided a unique fingerprint of its stereostructure. acs.orgucv.ve However, as this compound was the first discovered N,8'-coupled naphthyldihydroisoquinoline alkaloid, an empirical comparison with known compounds was not feasible for assigning its absolute configuration. acs.orgucv.ve

Quantum Chemical CD Calculations in Stereostructure Elucidation

To overcome the limitations of empirical comparison, quantum chemical CD calculations were employed. acs.orgucv.veuni-leipzig.de This computational approach involves calculating the theoretical CD spectra for all possible stereoisomers of the molecule. By comparing the calculated spectra with the experimental CD spectrum, the most likely absolute configuration can be determined. ucv.venih.gov For this compound, the calculated CD spectrum for the (M,3S)-diastereomer showed excellent agreement with the experimental spectrum, providing strong evidence for this assignment. acs.orgucv.ve

Elucidation of Absolute Configuration

The definitive assignment of the absolute configuration of this compound was achieved through a combination of chemical degradation and the aforementioned spectroscopic and computational methods. acs.orgucv.ve

The stereocenter at C-3 was determined to have the S-configuration through ruthenium-mediated oxidative degradation. acs.orgucv.ve This chemical process breaks down the molecule into smaller, known fragments whose stereochemistry can be readily identified.

With the absolute configuration at C-3 established as S, and the relative stereochemistry of the biaryl axis determined by NOE correlations, the absolute configuration of the axis was deduced to be M. acs.orgucv.ve This assignment was further corroborated by the quantum chemical CD calculations. acs.orgucv.ve Therefore, the complete and unambiguous absolute stereostructure of this compound was established as (M,3S). acs.org

Assignment of the M,3S-Configuration of this compound

The absolute stereostructure of this compound was determined to be M,3S through a multi-step analytical process. acs.org The configuration at the C-3 stereocenter was first established as 'S' via chemical degradation, which successfully converted the chiral center into the known (S)-3-aminobutyric acid. acs.org

With the absolute configuration of the C-3 center known, the relative configuration of the biaryl axis was deduced using Nuclear Overhauser Effect (NOE) spectroscopy. acs.orgucv.ve Key NOE correlations were observed between the H-1' proton of the naphthalene ring and both the H-3 and axial H-4 protons of the isoquinoline moiety. acs.orgucv.ve These interactions indicated a close spatial relationship, placing these protons on the same face of the molecule. This was further corroborated by an NOE correlation between the H-7' proton and the methyl group protons at C-3 on the opposite face of the isoquinoline plane. acs.orgucv.ve

Finally, the absolute configuration of the N,C-biaryl axis was unequivocally assigned as 'M'. This was achieved by comparing the experimental circular dichroism (CD) spectrum of this compound with quantum chemically calculated CD spectra for both the (M,3S) and (P,3S) diastereomers. acs.orgucv.ve The experimental spectrum showed a clear correlation with the calculated spectrum for the (M,3S)-isomer, thus confirming the M-configuration of the axis. acs.orgucv.ve

Stereogenic Elements: C-3 Stereocenter and N,C-Biaryl Axis

This compound possesses two distinct types of stereogenic elements that define its three-dimensional structure: a stereogenic center and a stereogenic axis. acs.orgucv.ve

C-3 Stereocenter: The carbon atom at the 3-position of the dihydroisoquinoline ring is a traditional point of chirality, as it is bonded to four different substituent groups. acs.orgucv.ve As established by chemical degradation, this center has the S-configuration. acs.org

N,C-Biaryl Axis: The molecule features a rotationally hindered biaryl axis between the dihydroisoquinolinium nitrogen atom and the C-8' position of the naphthalene ring. acs.orgucv.ve This N,C-coupling gives rise to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers). This N-iminium aryl axis is an unprecedented stereogenic element in this class of natural products. uni-wuerzburg.demdpi.com

Atropisomerism and Rotational Stability

The rotational stability around the N,C-biaryl axis is a defining characteristic of ancistrocladinium alkaloids, with significant differences observed between regioisomers. This stability dictates whether the compounds exist as single, stable atropisomers or as an interconverting mixture.

Rotational Isomerism in Related N,C-Coupled Analogs (e.g., Ancistrocladinium B)

In contrast to the configurational stability of this compound, its regioisomeric analog, ancistrocladinium B, exhibits rotational isomerism. acs.orgresearchgate.net Ancistrocladinium B features an N,6'-coupling type, which presents a lower rotational barrier around the hetero biaryl axis. acs.orgucv.veresearchgate.net Consequently, rotation around this axis is slow but possible at room temperature, leading to the existence of ancistrocladinium B as a mixture of two configurationally "semistable" and slowly interconverting atropo-diastereomers. acs.orgucv.veresearchgate.net In solution, these isomers are observed in a nearly equimolar ratio of 46:54. acs.orgucv.ve

Kinetic and Thermodynamic Parameters of Atropisomerization in Analogues

The atropisomerization of ancistrocladinium B has been quantitatively characterized by determining the kinetic and thermodynamic parameters for the interconversion between its (P)- and (M)-diastereomers. acs.org The diastereomerization rates were measured at various temperatures, allowing for the calculation of the Gibbs free energies of activation (ΔG‡) for both the forward and reverse processes. acs.org These energy barriers are just above the threshold typically required to separate stable isomers, which is consistent with the observed slow interconversion of the two atropo-diastereomers at ambient temperatures. acs.org

Biosynthetic Investigations of Ancistrocladinium a

Proposed Polyketidic Pathway of Naphthylisoquinoline Alkaloids

Naphthylisoquinoline alkaloids are unique among the vast family of isoquinoline (B145761) alkaloids as they are the only known members to be derived from polyketide precursors rather than aromatic amino acids. nih.govrsc.org This discovery unveiled a novel biosynthetic route to isoquinoline alkaloids in plants. oup.comnih.gov The proposed pathway suggests that both the naphthalene (B1677914) and the isoquinoline moieties of these alkaloids originate from acetate (B1210297) units. oup.comoup.com

Feeding experiments with labeled precursors have been instrumental in confirming this hypothesis. oup.comnih.gov Specifically, studies on dioncophylline A, a related naphthylisoquinoline alkaloid, demonstrated that both the naphthalene and the isoquinoline portions of the molecule are formed from identical polyketide precursors. oup.comoup.com The two molecular halves are synthesized separately from these precursors and are then joined together in a later biosynthetic stage through a phenol-oxidative coupling mechanism. rsc.orgacs.org This process can occur at various positions, leading to the remarkable structural diversity observed within this alkaloid class. rsc.orgresearchgate.net

The biosynthesis of Ancistrocladinium A and its analogs follows this general polyketide pathway. nih.govrsc.org They are formed through the N,C-coupling of their polyketide-derived molecular halves. nih.govrsc.org This is in stark contrast to the vast majority of other isoquinoline alkaloids, which are typically formed via a Pictet-Spengler condensation of dopamine (B1211576) (derived from the amino acid tyrosine) with an aldehyde. oup.comoup.comgenome.jp

Role of Acetate-Malonate Units in Biosynthesis

The biosynthesis of naphthylisoquinoline alkaloids is rooted in the acetate-malonate pathway. researchgate.netamazon.comijrpr.com This pathway utilizes acetyl-CoA and malonyl-CoA as the fundamental building blocks for the construction of the polyketide chain. ijrpr.com Investigations have shown that acetic acid is a crucial precursor for the synthesis of these complex natural products. ijrpr.com

In the case of naphthylisoquinoline alkaloids, it has been postulated that both the naphthalene and the isoquinoline portions of the molecule are derived from the same polyketide intermediates, each constructed from six acetate units. oup.com This was substantiated through feeding experiments using ¹³C-labeled acetate, which revealed the polyketide origin of both molecular halves in compounds like dioncophylline A. oup.comnih.govoup.com The incorporation patterns of the labeled acetate units provided clear evidence for this novel acetogenic pathway to isoquinoline alkaloids. oup.comnih.gov

This polyketide origin is a defining characteristic of naphthylisoquinoline alkaloids, setting them apart from the thousands of other isoquinoline alkaloids whose biosynthesis originates from aromatic amino acids. oup.comnih.govnih.gov The discovery of this unique biosynthetic route has significantly expanded our understanding of alkaloid biosynthesis in plants. oup.comnih.gov

Oxidative Cyclo-condensation in Analog Biogenesis

The biogenesis of certain analogs of this compound involves a key step of oxidative cyclo-condensation. nih.govrsc.org This process is particularly evident in the formation of pentacyclic N,C-coupled naphthylisoquinolines like ancistrocyclinones A and B. nih.govrsc.org These compounds are structurally similar to berberine (B55584) alkaloids but are formed through a completely different biosynthetic pathway. nih.govrsc.org

The proposed mechanism suggests that after the initial N,C-coupling of the polyketide-derived naphthalene and isoquinoline moieties, a subsequent oxidative cyclo-condensation occurs to form the additional ring system. nih.govrsc.org This hypothesis is supported by the co-occurrence of these pentacyclic alkaloids with their proposed precursors, such as 4'-O-demethylthis compound. nih.govrsc.org The structural relationship between these compounds strongly implies a precursor-product relationship.

This oxidative cyclization adds another layer of complexity and diversity to the already fascinating chemistry of naphthylisoquinoline alkaloids, leading to the formation of unique and structurally unprecedented analogs.

Biomimetic Conversions Supporting Proposed Pathways

The proposed biosynthetic pathways for naphthylisoquinoline alkaloids are further supported by biomimetic laboratory syntheses. nih.govrsc.org These synthetic efforts aim to mimic the proposed natural biosynthetic steps to achieve the total synthesis of these complex molecules.

A significant example is the biomimetic conversion of the naturally co-occurring 4'-O-demethylthis compound into ancistrocyclinone A. nih.govrsc.org This transformation, which proceeds via a postulated quinoid intermediate, provides strong evidence for the proposed oxidative cyclo-condensation step in the biogenesis of ancistrocyclinone A. nih.govrsc.org The successful execution of this conversion in the laboratory lends significant weight to the hypothesis that a similar process occurs in nature.

Furthermore, the total synthesis of this compound itself has been achieved through a concise, multi-step process. nih.govresearchgate.netacs.org Key steps in these syntheses often include reactions like the Buchwald-Hartwig amination and Bischler-Napieralski cyclization, which, while not direct replications of enzymatic processes, demonstrate the feasibility of forming the characteristic N,C-coupled linkage and the isoquinoline ring system from appropriate precursors. nih.govresearchgate.netacs.org The successful synthesis of these alkaloids and their analogs provides not only confirmation of their structures but also valuable insights into their potential biosynthetic origins. nih.govresearchgate.net

Comparative Biosynthetic Analysis with Other Alkaloid Classes

The biosynthetic pathway of naphthylisoquinoline alkaloids, including this compound, stands in stark contrast to that of other major classes of isoquinoline alkaloids. oup.comnih.govnih.gov The vast majority of the more than 2500 known isoquinoline alkaloids are derived from the aromatic amino acid tyrosine. oup.comgenome.jp A key biosynthetic reaction in their formation is the Pictet-Spengler condensation, which involves the reaction of dopamine (a tyrosine derivative) with an aldehyde. oup.comoup.com This pathway gives rise to a wide array of structurally diverse alkaloids, including well-known compounds like morphine. oup.comoup.com

In sharp contrast, naphthylisoquinoline alkaloids are the only known class of isoquinoline alkaloids that are of polyketide origin. nih.govrsc.org Their biosynthesis begins with acetate and malonate units, which are assembled into polyketide chains that eventually form both the naphthalene and the isoquinoline portions of the final molecule. oup.comresearchgate.netamazon.com This fundamental difference in starting materials and initial biosynthetic steps represents a remarkable example of convergent evolution in natural product biosynthesis, where different pathways lead to the formation of the same basic chemical scaffold (the isoquinoline core). nih.gov

This distinction also extends to other alkaloid classes, such as monoterpene indole (B1671886) alkaloids, which are formed from the precursor strictosidine, itself derived from tryptamine (B22526) and secologanin. sioc-journal.cn The biosynthesis of this compound and its relatives is a testament to the diverse and sometimes unexpected strategies that nature employs to construct complex and biologically active molecules.

Chemical Synthesis and Analogue Development

Total Synthesis Approaches to Ancistrocladinium A

The total synthesis of this compound, a naphthylisoquinoline alkaloid with a distinctive N,C-coupled iminium-aryl axis, has been a subject of considerable research. researchgate.netresearchgate.netnih.govacs.orgacs.org These synthetic endeavors have been crucial for confirming its structure, elucidating its stereochemistry, and enabling the preparation of analogues. researchgate.netacs.orgacs.org

The first total synthesis of this compound was reported by Bringmann and coworkers in 2010. researchgate.net This initial approach was achieved in a concise sequence of eight linear steps, starting from readily available precursors and without the need for protecting groups. nih.govacs.orgacs.org A key feature of this synthesis was the creation of the sterically hindered N,C-axis. researchgate.net Subsequent efforts by other research groups have focused on developing asymmetric syntheses to selectively obtain specific stereoisomers of this compound. researchgate.net For instance, Cheon's research group reported a concise asymmetric total synthesis of ent-ancistrocladinium A. google.com Another significant milestone was the directed synthesis of all four pure stereoisomers of this compound, which was achieved by resolving the atropo-diastereomeric acetamide (B32628) precursors before cyclization. nih.govacs.org This strategy allowed for the preparation of each stereoisomer in a pure form, which is crucial for detailed biological studies. nih.govacs.org

The development of convergent synthetic pathways has been a key focus in the total synthesis of this compound. researchgate.netresearchgate.netacs.org These strategies involve the separate synthesis of the naphthalene (B1677914) and isoquinoline (B145761) moieties, which are then coupled together in a later step. This approach offers flexibility and efficiency, allowing for the synthesis of various analogues by modifying either of the two main fragments. acs.orgacs.org The Bringmann group's initial total synthesis utilized a highly convergent strategy. researchgate.netacs.org This approach has since been adopted and refined in subsequent syntheses, facilitating the preparation of not only this compound but also its related analogues, such as ancistrocladinium C and D. researchgate.netacs.org The convergence of the synthesis allows for the late-stage introduction of structural diversity, which is highly valuable for structure-activity relationship (SAR) studies. acs.orgacs.org

Several key chemical reactions and methodologies have been instrumental in the successful total synthesis of this compound and its analogues.

The Buchwald-Hartwig amination has been a cornerstone in the synthesis of this compound. researchgate.netresearchgate.netnih.govacs.orgacs.org This palladium-catalyzed cross-coupling reaction is employed to form the crucial N-aryl bond, linking the isoquinoline nitrogen to the naphthalene ring system. acs.org In the synthesis reported by Bringmann and coworkers, the Buchwald-Hartwig amination was used to couple a primary amine precursor of the isoquinoline unit with a bromonaphthalene derivative. acs.org The use of chelating ligands like BINAP or DPPF was found to be effective in achieving high yields for this transformation by preventing side reactions such as β-hydride elimination and diarylation. acs.org This reaction has proven to be a reliable and efficient method for constructing the sterically congested N,C-axis characteristic of this compound. acs.org However, the success of this reaction can be sensitive to the steric hindrance around the coupling sites, as demonstrated by the failure to form a more sterically demanding N,3'-linkage under similar conditions. acs.org

The Bischler-Napieralski cyclization is another critical step in the total synthesis of this compound. researchgate.netresearchgate.netnih.govacs.orgacs.org This reaction is used to construct the dihydroisoquinoline ring system of the molecule. Following the Buchwald-Hartwig amination, the resulting secondary amine is acylated, typically with an acetyl group, to form an amide precursor. acs.org This amide is then subjected to the Bischler-Napieralski reaction conditions, which involve a dehydrating agent and a Lewis acid, to effect the cyclization and formation of the iminium bond. acs.org In the synthesis of this compound, this cyclization step yielded a mixture of atropo-diastereomers. acs.org Despite extensive optimization of reaction parameters such as temperature, Lewis acid, and solvent, the diastereomeric ratio of the product could not be significantly altered during this cyclization step. acs.org

An efficient approach to synthesize the enantiopure 1-aryl-2-propylamine, a key precursor for the isoquinoline portion of this compound, involves a strategy utilizing a chiral aziridine (B145994) intermediate. acs.org This method, initially developed by Hoye and further refined by Bringmann's group, provides a more direct route compared to earlier multi-step syntheses. researchgate.netacs.org The aziridine route allows for the stereocontrolled synthesis of the required amine precursor, which is crucial for establishing the correct stereochemistry at the C-3 position of the final natural product. acs.org The use of novel N-sulfinyl-2-carboxyaziridine compounds, which can be synthesized with high diastereomeric purity, offers a versatile entry to various amino acid derivatives, including the precursors needed for complex natural products like this compound. google.com

Interactive Data Table: Key Synthetic Reactions in the Total Synthesis of this compound

Reaction Purpose Key Reagents/Catalysts Significance
Buchwald-Hartwig Amination Formation of the N-aryl bond between the isoquinoline and naphthalene moietiesPalladium catalyst, chelating ligands (e.g., BINAP, DPPF)Crucial for constructing the sterically hindered N,C-axis.
Bischler-Napieralski Cyclization Formation of the dihydroisoquinoline ring systemDehydrating agent, Lewis acidForms the characteristic iminium bond of the final product.
Aziridine Route Synthesis of the enantiopure isoquinoline precursorChiral aziridine intermediatesProvides stereocontrol for the C-3 stereocenter.

Asymmetric Synthesis Approaches

The stereoselective construction of the chiral centers and the atropisomeric axis in this compound represents a formidable synthetic challenge. Researchers have devised ingenious methods to control the stereochemistry of this complex molecule.

A concise and effective approach to the asymmetric total synthesis of this compound and its atropdiastereomer has been developed utilizing a chiral phosphoric acid-catalyzed asymmetric reductive amination. rsc.orgrsc.org This key step involves the reaction of a 1-aryl propanone with a naphthylamine in the presence of a chiral phosphoric acid catalyst and a Hantzsch ester as the organic hydride source. rsc.org This reaction establishes the stereochemistry at the C-3 position of the isoquinolinium ring with high enantioselectivity. rsc.org

The resulting secondary amine is then acetylated, leading to the formation of two atropdiastereomeric tertiary amides, which can be separated. rsc.org A subsequent stereospecific Bischler–Napieralski reaction of each of these pure amides, using triflic anhydride, furnishes either this compound or its atropdiastereomer as a single, atropisomerically pure product. rsc.orgrsc.org This method offers a streamlined route to both atropisomers, which can be isolated through simple recrystallization. rsc.org

An alternative strategy for accessing atropisomerically pure this compound involves the resolution of atropo-diastereomeric precursors. acs.orgnih.gov This approach hinges on the synthesis of rotationally hindered acetamide precursors. acs.orgnih.govresearchgate.net These precursors, which are already atropo-diastereomeric, can be separated chromatographically. acs.org

Once separated, these precursors undergo a cyclization reaction, such as the Bischler-Napieralski reaction, to form the final isoquinolinium ring system. researchgate.net A crucial aspect of this strategy is that the cyclization proceeds with minimal loss of stereochemical information, thereby translating the stereochemistry of the precursor to the final product. acs.orgnih.gov This method has been successfully employed for the first synthesis of not only this compound and its naturally occurring minor atropisomer in an atropisomerically pure form but also the regioisomeric ancistrocladinium D. acs.orgnih.govresearchgate.net

Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound has paved the way for the preparation of various analogues and derivatives. These compounds are invaluable tools for structure-activity relationship (SAR) studies and for probing the molecular targets and mechanisms of action of the parent natural product.

The flexibility of the synthetic strategies has allowed for the creation of regioisomeric and stereoisomeric analogues of this compound. The synthesis of ancistrocladinium C and D, which are unnatural N,3'- and N,1'-coupled analogues, respectively, has been achieved. nih.govresearchgate.net The synthesis of these sterically more congested analogues demonstrates the general applicability of the developed synthetic methodology. nih.gov

The key steps in these syntheses often involve a Buchwald-Hartwig amination to form the N-C bond and a subsequent Bischler-Napieralski cyclization to construct the isoquinoline core. nih.gov This approach has proven highly convergent and has facilitated the preparation of these analogues for biological evaluation. nih.gov The first synthesis of the regioisomeric product ancistrocladinium D in a stereochemically pure form was accomplished through the resolution of atropo-diastereomeric acetamide precursors. acs.orgnih.gov

Phenolic analogues of this compound, such as 4'-O-demethylthis compound, have also been synthesized. These compounds are of interest as they can occur naturally and exhibit significant biological activities. researchgate.netnih.gov For instance, 4'-O-demethylthis compound has shown potent activity against certain cancer cell lines. up.ac.za The synthesis of such analogues often involves modifications to the protecting group strategy during the total synthesis to allow for the selective deprotection of specific hydroxyl groups. The co-occurrence of 4'-O-demethylthis compound with other related alkaloids has been noted, and its potential as a biosynthetic precursor has been investigated. researchgate.net

To elucidate the molecular targets of this compound, a biotinylated derivative has been synthesized. mdpi.comresearchgate.net This chemical probe is a powerful tool for affinity-based proteomics studies. nih.gov The synthesis involves covalently attaching a biotin (B1667282) molecule to the this compound scaffold, typically through a linker. mdpi.com In one approach, the biotin moiety was linked to the oxygen function at the C-4′ position. mdpi.com

This biotinylated probe can then be incubated with cell lysates, allowing it to bind to its protein targets. nih.gov The resulting protein-probe complexes are then captured using streptavidin-coated beads, which have a high affinity for biotin. mdpi.com After washing away non-specifically bound proteins, the target proteins can be eluted and identified by mass spectrometry. mdpi.comresearchgate.netdntb.gov.ua This technique has been successfully used to pull down interacting proteins and has revealed that this compound may interact with proteins involved in RNA splicing and cellular stress regulation. researchgate.netmdpi.comresearchgate.net

Structurally Simplified Arylisoquinolinium Salts

In the quest for novel therapeutic agents, particularly for tropical diseases like leishmaniasis, researchers have turned their attention to the structural simplification of complex natural products. This compound, an N,C-coupled naphthylisoquinoline alkaloid, has served as a promising, albeit structurally complex, lead compound. ucv.veresearchgate.netacs.org This has spurred the development of structurally simplified analogues, specifically N,C-coupled arylisoquinolinium salts, to investigate their potential as pharmacophores and to delineate the structural features essential for biological activity. ucv.ve

Research has focused on creating a library of these simplified analogues by replacing the intricate naphthyl group of this compound with simpler aryl moieties. ucv.ve This approach not only facilitates a more straightforward and efficient synthesis but also allows for a systematic exploration of the structure-activity relationships (SAR).

A notable synthetic strategy involves a convergent cyclocondensation reaction. This method allows for the efficient generation of a diverse range of N-arylisoquinolinium salts. ucv.ve By varying the substituents on the aryl portion while keeping the isoquinoline core constant, researchers have been able to systematically probe the impact of different electronic and steric properties on the compound's biological efficacy. ucv.ve

The antileishmanial activity of these simplified analogues has been a primary focus of investigation. Studies have demonstrated that certain structurally simplified N,C-coupled arylisoquinolinium salts exhibit significant activity against parasites such as Leishmania major, the causative agent of cutaneous leishmaniasis. ucv.veucv.ve These compounds have shown to be effective against the intracellular amastigote stage of the parasite, which resides within host macrophages. ucv.veucv.ve The activity of these synthetic derivatives suggests that the core N,C-coupled isoquinolinium scaffold is a key determinant of their leishmanicidal properties. ucv.ve

Research Findings on Antileishmanial Activity

A series of structurally simplified arylisoquinolinium salts, designated as type 4 compounds, were synthesized and evaluated for their activity against L. major. The research aimed to understand how modifications to the aryl group influence their efficacy and selectivity. The results indicated that several of these simplified analogues displayed potent antileishmanial activity, in some cases surpassing that of established drugs. ucv.ve

The table below summarizes the in vitro activity of selected simplified arylisoquinolinium salt analogues against L. major promastigotes.

CompoundAryl MoietyIC₅₀ against L. major promastigotes (µM) ucv.ve
4f 4-Fluorophenyl0.8
4i 4-Bromophenyl0.7
4m 4-tert-Butylphenyl0.9

The data reveals that analogues with specific substitutions on the phenyl ring, such as fluorine, bromine, or a tert-butyl group at the para-position, exhibit sub-micromolar inhibitory concentrations against L. major promastigotes. ucv.ve Further investigations into the most promising of these compounds, 4f , 4i , and 4m , also assessed their toxicity against mammalian cells to determine their selectivity. These compounds demonstrated a favorable selectivity index, inhibiting the growth of various mammalian cell lines at concentrations significantly higher than those required to inhibit the parasite. ucv.ve This suggests that the simplified arylisoquinolinium salts can selectively target the parasite with reduced host cell toxicity. ucv.ve

The mechanism of action for these compounds appears to be directed at the parasite itself, as their leishmanicidal effect was not primarily associated with the stimulation of a host immune response, such as cytokine secretion or nitric oxide production by infected macrophages. ucv.ve This direct action on the parasite, combined with their synthetic accessibility, positions these structurally simplified arylisoquinolinium salts as promising candidates for the development of new antileishmanial drugs. ucv.ve

Pharmacological Mechanisms and Biological Activity Spectrum

Antiprotozoal Activities

Research into the antiprotozoal effects of ancistrocladinium A is an emerging field. While its potent activity against various pathogens has been noted, detailed studies across a wide range of protozoa are limited.

Antileishmanial Activity against Leishmania Species

Initial studies have indicated that this compound possesses leishmanicidal properties. Research has shown its activity against the promastigote stage of Leishmania major, a causative agent of cutaneous leishmaniasis. The compound exhibited a 50% inhibitory concentration (IC50) of 2.61 μg/mL against L. major promastigotes. The proposed mechanism of action suggests an induction of an apoptosis-like cell death pathway within the parasite, a mode of action that shares similarities with the antileishmanial drug miltefosine. However, comprehensive data on its efficacy against other Leishmania species and the amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages, are not extensively documented in the available literature.

Anti-trypanosomal Activity against Trypanosoma Species

As of the current body of scientific literature, there is a lack of specific data on the anti-trypanosomal activity of this compound against various Trypanosoma species, the causative agents of human African trypanosomiasis and Chagas disease. Further research is required to determine its potential efficacy and mechanism of action against these parasites.

Antiplasmodial Activity against Plasmodium falciparum Strains

Efficacy against Drug-Resistant Parasitic Strains

Information regarding the efficacy of this compound specifically against drug-resistant strains of the aforementioned protozoan parasites is currently limited. While its activity against proteasome inhibitor-resistant multiple myeloma cells has been documented, analogous studies in the context of drug-resistant parasites have not been extensively reported.

Antitumor Activity in Cellular Models

Recent investigations have highlighted the significant antitumor potential of this compound, particularly in the context of multiple myeloma.

Efficacy against Multiple Myeloma (MM) Cell Lines

This compound has demonstrated potent apoptosis-inducing effects in a variety of human multiple myeloma (MM) cell lines. mdpi.comresearchgate.netnih.govnih.gov This activity is significant as it extends to cell lines that have developed resistance to proteasome inhibitors (PIs), a standard class of drugs used in MM therapy. mdpi.comresearchgate.netnih.govnih.gov Notably, the compound shows a degree of specificity, inducing apoptosis in malignant MM cells while having a minimal effect on non-malignant peripheral blood mononuclear cells (PBMCs). researchgate.net

The cytotoxic efficacy of this compound has been quantified across several MM cell lines, with EC50 values (the concentration required to induce a response halfway between the baseline and maximum) indicating its potency. For instance, in the INA-6 cell line, the EC50 value was determined to be 16 µM. researchgate.net In PI-resistant cell lines, such as MM1.SR180Ixa and L363R350Ixa, the EC50 values were approximately 0.6–0.9 µM, suggesting that these resistant cells are sensitive to this compound. researchgate.net Conversely, the carfilzomib-resistant cell lines INA6R17Car and AMO1R65Car were found to be less sensitive to the compound. researchgate.net

Interactive Data Table: Efficacy of this compound against Multiple Myeloma Cell Lines

Cell Line Resistance Profile EC50 (µM)
INA-6 Proteasome Inhibitor-Sensitive 16
MM1.SR180Ixa Ixazomib-Resistant ~0.6-0.9
L363R350Ixa Ixazomib-Resistant ~0.6-0.9
AMO1R180Ixa Ixazomib-Resistant 7.5
INA6R17Car Carfilzomib-Resistant 16.1
AMO1R65Car Carfilzomib-Resistant Not Reached

The mechanism underlying the antitumor activity of this compound in MM cells involves the targeting of the RNA splicing machinery. mdpi.comresearchgate.netnih.govnih.gov This disruption of RNA splicing leads to cellular stress, including proteotoxic and oxidative stress. mdpi.comresearchgate.netnih.gov Key pathways activated by this stress response include the induction of Activating Transcription Factor 4 (ATF4) and the ATM/H2AX pathway, which are critical in the cellular response to DNA damage and stress. mdpi.comresearchgate.netnih.gov

Furthermore, this compound has shown synergistic effects when used in combination with other anti-myeloma agents. mdpi.comnih.gov Concomitant treatment with the proteasome inhibitor carfilzomib (B1684676) or the histone deacetylase (HDAC) inhibitor panobinostat (B1684620) significantly enhances the apoptosis-inducing effects of this compound in MM cell lines. mdpi.comnih.gov This suggests a potential role for this compound in combination therapies to improve treatment outcomes and potentially overcome drug resistance in multiple myeloma. mdpi.com

Induction of Apoptosis in Malignant Cells

This compound demonstrates a potent capacity to induce apoptosis, a form of programmed cell death, in malignant cells. nih.govmdpi.com Laboratory studies using various human multiple myeloma cell lines have shown that treatment with this compound leads to a significant decrease in cell viability through the initiation of apoptosis. researchgate.net This effect has been observed across a range of MM cell lines, with the majority exhibiting high sensitivity to the compound, displaying half-maximal effective concentrations (EC50) between 0.2 and 3 µM. nih.gov Furthermore, this compound has been shown to induce a reduction in viability in primary MM cells isolated from patients at concentrations between 4 and 6 µM. nih.gov Notably, this apoptotic effect appears to be selective for malignant cells, as the compound does not induce apoptosis in non-malignant peripheral blood mononuclear cells. mdpi.comnih.gov

EC50 Values of this compound in Multiple Myeloma Cell Lines

Cell Line EC50 (µM)
INA-6 0.2
JJN3 3.0
MM1.S 0.8
OPM-2 2.5
U266 2.0
RPMI-8226 1.5
LP-1 1.0
L-363 1.0
AMO-1 16.0

This table summarizes the half-maximal effective concentration (EC50) of this compound required to induce apoptosis in various multiple myeloma cell lines after a 3-day treatment. Data sourced from nih.gov.

Activity in Proteasome Inhibitor-Resistant MM Cells

A significant challenge in the treatment of multiple myeloma is the development of resistance to standard therapies, such as proteasome inhibitors (PIs). This compound has shown considerable promise in overcoming this clinical hurdle. nih.govmdpi.com Studies have demonstrated its effectiveness in MM cell lines that have developed resistance to PIs like bortezomib (B1684674) and ixazomib. nih.gov The mechanism of resistance to these specific PIs often involves mutations or overexpression of the PSMB5 gene, which codes for a subunit of the proteasome. nih.gov The ability of this compound to induce apoptosis in these resistant cells suggests that its mechanism of action is independent of the PI-binding site on the proteasome, offering a potential therapeutic alternative for patients with PI-resistant disease. nih.gov

Synergistic Effects with Established Anticancer Agents (e.g., Proteasome Inhibitors, HDAC Inhibitors)

The therapeutic potential of this compound is further amplified by its synergistic effects when used in combination with established anticancer drugs. mdpi.com Research has shown that concurrent treatment of this compound with either the proteasome inhibitor carfilzomib or the histone deacetylase (HDAC) inhibitor panobinostat leads to a significant enhancement of apoptosis in MM cell lines and primary patient cells. nih.govmdpi.com

In studies with primary MM cells from 18 patients, the combination of this compound with panobinostat increased the apoptosis rate by 20%. mdpi.com Similarly, when combined with carfilzomib, a 22% increase in apoptosis was observed in the same patient cohort. mdpi.com This synergy is thought to arise from the distinct but complementary ways these agents induce cellular stress. This compound's induction of proteotoxic and oxidative stress may synergize with the proteotoxicity induced by PIs and HDAC inhibitors, overwhelming the cancer cells' stress-coping mechanisms and leading to a more pronounced apoptotic effect. nih.govmdpi.com

Synergistic Apoptotic Effects in Primary Multiple Myeloma Cells

Treatment Increase in Apoptosis Rate
This compound + Panobinostat 20%
This compound + Carfilzomib 22%

This table shows the increased percentage of apoptosis in primary multiple myeloma cells when this compound is combined with panobinostat or carfilzomib. Data sourced from mdpi.com.

Molecular Mechanisms of Action

Interaction with RNA Splicing Machinery

Recent investigations into the molecular mode of action of this compound have revealed a novel mechanism involving the cellular RNA splicing machinery. nih.gov

Using a biotin-labeled version of this compound in pull-down assays followed by mass spectrometry, researchers have identified that the compound interacts with a significant number of proteins associated with RNA splicing. nih.govmdpi.comnih.gov This enrichment of splicing factor proteins suggests that this compound may directly bind to or modulate the activity of the spliceosome, the cellular machinery responsible for RNA splicing. nih.gov Among the enriched proteins are splicing factors like SRSF1 and SF3B1, which are known to play crucial roles in the survival and proliferation of MM cells. nih.gov

Consistent with its interaction with the splicing machinery, this compound has been shown to induce significant alterations in RNA splicing. nih.govmdpi.com Analysis of INA-6 MM cells treated with the compound revealed effects on the splicing of 747 genes. nih.gov The observed changes included a variety of alternative splicing events, such as:

Intron retention: 397 instances

Alternative 5' donor sites: 137 instances

Alternative 3' acceptor sites: 110 instances

Cassette exons: 80 instances

Complex events: 18 instances

This induction of alternative splicing represents a key aspect of this compound's mechanism of action, leading to the generation of altered messenger RNA transcripts. nih.gov These altered transcripts can, in turn, affect the production of proteins involved in critical cellular processes, including the response to proteotoxic stress, ultimately contributing to the induction of apoptosis in cancer cells. nih.govmdpi.com

Modulation of Gene Expression and RNA Processing Pathways

This compound has been shown to exert significant influence over gene expression and RNA processing, particularly through the modulation of RNA splicing. Research using mass spectrometry with a biotinylated version of this compound revealed a notable enrichment of proteins associated with RNA splicing. nih.gov This finding suggests that the compound interacts with the cellular machinery responsible for processing precursor mRNA into mature mRNA.

Further investigation into its effects on RNA splicing in the INA-6 multiple myeloma cell line demonstrated that treatment with this compound leads to significant alterations in the splicing of 747 genes. nih.gov The observed changes included a variety of splicing events, such as intron retention, the use of alternative 5' donor and 3' acceptor sites, and the inclusion of cassette exons. nih.gov The pathways associated with these affected genes are involved in critical cellular functions, including the proteotoxic stress response. Specifically, genes associated with the proteasome subunit beta type-5 (PSMB5) and heat shock proteins like HSP90 and HSP70 were impacted. nih.gov This modulation of RNA splicing represents a key mechanism through which this compound exerts its biological effects, linking it directly to the cell's ability to manage protein homeostasis. nih.gov

Induction of Cellular Stress Responses

A central aspect of this compound's mechanism of action is its ability to induce multiple forms of cellular stress, which collectively contribute to its antitumor activity. The compound triggers both proteotoxic and oxidative stress, pushing cancer cells beyond their capacity to maintain homeostasis and leading to apoptosis. nih.gov

Proteotoxic Stress Response

This compound induces a proteotoxic stress response in cancer cells, particularly in multiple myeloma, a disease model known for its adaptation to such stress. nih.gov The compound's interference with RNA splicing affects genes that are integral to managing protein quality control, including those related to the proteasome and heat shock proteins. nih.gov By disrupting these pathways, this compound likely exacerbates the burden of misfolded or unfolded proteins within the cell, triggering the unfolded protein response (UPR) and proteotoxic stress. This mechanism is thought to synergize with the effects of proteasome inhibitors, enhancing their apoptotic efficacy. nih.gov

Oxidative Stress Response

In addition to proteotoxic stress, this compound is a potent inducer of oxidative stress. nih.gov This is a critical component of its apoptotic effect, particularly in sensitive cell lines. The induction of oxidative stress is evidenced by the activation of specific cellular pathways designed to respond to oxidative damage. nih.gov The interplay between proteotoxic and oxidative stress is significant, as one can trigger the other, creating a feedback loop that overwhelms the cell's protective mechanisms and pushes it towards programmed cell death. nih.gov

Activation of ATF4 and ATM/H2AX Pathways

The cellular stress induced by this compound leads to the strong activation of specific signaling pathways. A key factor in the response to proteotoxic stress and the UPR is the Activating Transcription Factor 4 (ATF4), which was found to be induced by this compound. nih.gov The compound was observed to cause an alternative splicing variant of ATF4, resulting in elevated protein expression. nih.gov

Concurrently, the compound activates the ATM/H2AX pathway, which is critically involved in the integrated cellular response to both proteotoxic and oxidative stress. nih.gov Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that phosphorylates histone H2A.X (resulting in γH2AX), a key event in the response to DNA damage and oxidative stress. nih.govnih.gov Studies have shown that H2A.X phosphorylation occurs predominantly in this compound-sensitive cells, underscoring the importance of the oxidative stress response in its mode of action. nih.govresearchgate.net This activation of both ATF4 and the ATM/H2AX pathway highlights a multi-pronged assault on cellular stress regulation. nih.gov

Caspase-Dependent Apoptotic Pathway Activation

The culmination of cellular stress induced by this compound is the activation of programmed cell death, or apoptosis. The apoptotic process triggered by this compound is caspase-dependent. nih.gov Evidence for this includes the observation of caspase-dependent cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1) in multiple myeloma cell lines that are sensitive to this compound. nih.gov The cleavage of PARP-1 by caspases is a hallmark of apoptosis. researchgate.net In contrast, cell lines that were insensitive to the compound did not exhibit this cleavage. nih.gov This indicates that the activation of the caspase cascade is a crucial step in the execution of the apoptotic program initiated by this compound. nih.gov

General Inhibition of Cell Proliferation

This compound demonstrates potent antitumor activity by effectively inhibiting the proliferation of cancer cells. nih.gov Viability assays have shown that it induces apoptosis in various multiple myeloma cell lines in a dose-dependent manner. nih.gov This cytotoxic effect extends to cell lines that have developed resistance to standard proteasome inhibitors, as well as to primary multiple myeloma cells from patients. Notably, the compound shows selectivity, having a less potent effect on non-malignant peripheral blood mononuclear cells. nih.gov

The table below summarizes the half-maximal effective concentration (EC₅₀) values of this compound in various human multiple myeloma (MM) cell lines after 3 days of treatment, demonstrating its inhibitory effect on cell viability. nih.gov

Cell LineEC₅₀ (µM)Cell Line Characteristics
INA-60.8MM Cell Line
INA-6.B11.1Proteasome Inhibitor (PI) Resistant
INA-6.C11.3Proteasome Inhibitor (PI) Resistant
MM.1S1.0MM Cell Line
MM.1R1.1Proteasome Inhibitor (PI) Resistant
AMO-1>10MM Cell Line (Insensitive)
U2663.5MM Cell Line

Structure Activity Relationship Sar Studies

Impact of N,C-Coupling Type and Iminium-Aryl Axis on Activity

Ancistrocladinium A is an N,8'-coupled naphthyldihydroisoquinoline alkaloid, a feature that distinguishes it from many other members of the naphthylisoquinoline alkaloid family. nih.gov This specific linkage, creating an iminium-aryl axis, results in a configurationally stable molecule. nih.gov This stability is a key stereochemical aspect that likely plays a significant role in its interaction with biological targets.

In contrast, the related compound ancistrocladinium B possesses a different, N,6'-coupling type. nih.gov This seemingly minor change in the point of connection between the naphthalene (B1677914) and isoquinoline (B145761) moieties has a profound impact on the molecule's three-dimensional structure. The N,6'-linkage in ancistrocladinium B results in a slower rotation around the hetero biaryl axis at room temperature, leading to the existence of two configurationally semi-stable atropo-diastereomers. nih.gov Ancistrocladinium B is found as a nearly equimolar mixture of these two rotational isomers. nih.gov

Table 1: Comparison of this compound and B

FeatureThis compoundAncistrocladinium B
N,C-Coupling Type N,8'-coupledN,6'-coupled
Iminium-Aryl Axis Configurationally stableSlow rotation, exists as a mixture of two atropo-diastereomers
Biological Activity Promising antileishmanial activityPromising antileishmanial activity

Influence of Oxidation Level of the Isoquinoline Moiety

The dihydroisoquinoline core of this compound is a defining feature of this subclass of alkaloids. The oxidation state of the isoquinoline moiety in related alkaloids is known to influence their biological properties. However, specific studies systematically investigating the effect of altering the oxidation level of the isoquinoline ring of this compound on its biological activity are not extensively documented in publicly available literature.

Role of Phenolic Hydroxyl Groups in Antiprotozoal Efficacy

The presence and position of phenolic hydroxyl groups on the naphthylisoquinoline scaffold are critical determinants of antiprotozoal activity. This compound itself is a non-phenolic compound. However, the isolation of its naturally occurring phenolic analogs, 4'-O-demethylthis compound and 6,4'-O-didemethylthis compound, has provided valuable insights into the role of these functional groups.

A comparative study of these compounds revealed that the introduction of phenolic hydroxyl groups can significantly enhance antiprotozoal efficacy. In particular, the mono-phenolic analog, 4'-O-demethylthis compound, exhibited excellent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. The presence of a free hydroxyl group can provide an additional point of interaction with the biological target, potentially through hydrogen bonding, which could lead to increased binding affinity and enhanced biological response. This highlights the therapeutic potential of phenolic analogs of this compound and underscores the importance of the substitution pattern on the naphthalene ring for antiprotozoal activity.

Table 2: Antiprotozoal Activity of this compound and its Phenolic Analogs

CompoundPhenolic Hydroxyl GroupsNotable Antiprotozoal Activity
This compound NoneAntileishmanial
4'-O-demethylthis compound One (at C-4')Excellent activity against Trypanosoma cruzi
6,4'-O-didemethylthis compound Two (at C-6 and C-4')Antiprotozoal activity

Effects of Aryl Moiety Variations on Biological Profiles

Variations in the substitution pattern on the naphthalene ring, such as the number and position of methoxy (B1213986) and hydroxyl groups, can modulate the biological activity profile. nih.gov For instance, as discussed in the previous section, the presence of a hydroxyl group at the 4'-position enhances activity against Trypanosoma cruzi. It is plausible that other modifications to the aryl ring, such as the introduction of different substituents or the replacement of the naphthalene system with other aromatic or heteroaromatic rings, could lead to analogs with altered potency, selectivity, or even novel biological activities. However, without a library of such synthetic analogs of this compound, the specific effects of these variations remain speculative. A study on naphthylisoquinoline alkaloids as Nav1.7 sodium channel inhibitors showed that the linkage position of the naphthalene ring to the isoquinoline core influenced inhibitory activity, with C-7 substitution being more potent than C-5. nih.gov This indicates that the spatial orientation of the aryl moiety is a key factor.

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry is a paramount factor governing the biological activity of this compound and related naphthylisoquinoline alkaloids. The presence of multiple stereogenic centers and the phenomenon of atropisomerism (axial chirality) create a complex three-dimensional structure that is crucial for molecular recognition by biological targets.

As highlighted in section 7.1, this compound is N,8'-coupled and configurationally stable at the iminium-aryl axis. nih.gov This fixed spatial arrangement of the naphthalene and dihydroisoquinoline moieties is a key stereochemical feature. In contrast, the N,6'-coupled ancistrocladinium B exists as a pair of slowly interconverting atropo-diastereomers. nih.gov The fact that both compounds exhibit antileishmanial activity suggests that either the receptor can accommodate both spatial arrangements or that one atropisomer of ancistrocladinium B is significantly more active than the other.

The importance of stereochemistry is further underscored by the successful directed synthesis of all four pure stereoisomers of this compound. nih.gov This achievement opens the door to detailed biological evaluation of each individual stereoisomer, which will be instrumental in identifying the exact stereochemical requirements for its antiprotozoal and other biological activities. It is highly probable that only one of these stereoisomers will exhibit the optimal fit with the biological target, as is common for chiral natural products. Understanding these stereochemical nuances is essential for the design of potent and selective analogs of this compound.

Future Research Directions and Translational Potential

Design and Synthesis of Novel Ancistrocladinium A Derivatives for Enhanced Biological Activity

The total synthesis of this compound and its analogs has been a key area of research, enabling the production of these complex molecules for further investigation and the creation of novel derivatives with potentially improved properties. acs.orgnih.govresearchgate.net A highly convergent synthetic route has been developed, which facilitates the preparation of structural analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net This approach, involving key steps like the Buchwald-Hartwig amination and Bischler-Napieralski cyclization, has proven versatile. acs.orgnih.gov It has been successfully applied to the synthesis of not only this compound and its naturally occurring atropisomer but also to related alkaloids like ancistrocladinium B and as-yet-unnatural, sterically hindered regioisomers such as ancistrocladinium C and D. acs.orgnih.govnih.gov

The synthesis of phenolic analogs of this compound has demonstrated improved antiprotozoal activities, highlighting the potential for targeted modifications to enhance efficacy. acs.org For instance, the strategic introduction or modification of functional groups, such as hydroxyl groups, can influence biological activity. uga.edunih.gov The development of a de novo synthesis for a biotinylated derivative of this compound has also been crucial for studying its molecular targets. nih.govmdpi.com This synthetic versatility is essential for creating a library of derivatives to systematically explore how structural changes impact biological function, paving the way for the development of more potent therapeutic agents. researchgate.netresearchgate.netuni-wuerzburg.de

Strategies for Improving Selectivity and Reducing Off-Target Effects

A significant challenge in drug development is maximizing the therapeutic effect while minimizing adverse reactions. For compounds like this compound, strategies to improve selectivity are paramount. Research has shown that this compound exhibits specific cytotoxicity towards cancer cells, particularly multiple myeloma (MM) cells, while leaving non-malignant peripheral blood mononuclear cells largely unaffected at therapeutic concentrations. nih.govresearchgate.net This inherent selectivity is a promising starting point.

Further improvements in selectivity can be achieved through the rational design of derivatives. By understanding the structural features that govern interactions with specific biological targets, medicinal chemists can modify the this compound scaffold to enhance binding to the desired target while reducing interactions with off-target molecules. mdpi.com For example, modifications that increase the compound's affinity for a cancer-specific protein over its ubiquitously expressed counterpart could significantly reduce side effects. oncotarget.com Combining this compound or its derivatives with other therapeutic agents is another strategy. researchgate.netmdpi.com Synergistic combinations can allow for lower doses of each compound, potentially reducing off-target toxicity while achieving a potent therapeutic effect. mdpi.com

Advanced Elucidation of this compound's Intricate Molecular Mechanisms

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. ontosight.ai Studies have begun to unravel its complex mechanisms of action, particularly in the context of cancer. In multiple myeloma cells, this compound has been shown to induce apoptosis, even in cells resistant to proteasome inhibitors (PIs). nih.govresearchgate.net

To identify its direct cellular targets, researchers have utilized biotin-labeled this compound in affinity pulldown experiments coupled with mass spectrometry. nih.gov This approach revealed a significant enrichment of proteins associated with RNA splicing. nih.govresearchgate.net Further investigation confirmed that this compound treatment leads to alterations in RNA splicing and the induction of cellular stress responses. nih.govresearchgate.net Specifically, it affects pathways involving PSMB5-associated genes and heat shock proteins like HSP90 and HSP70. nih.govresearchgate.net Moreover, it triggers the induction of ATF4 and the ATM/H2AX pathway, both of which are key players in the cellular response to proteotoxic and oxidative stress. nih.govresearchgate.net These findings suggest that this compound's anticancer activity stems from its ability to disrupt cellular stress regulation and RNA processing. nih.gov

Development of this compound as a Therapeutic Lead Compound for Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, yet treatment options are often limited, toxic, and face issues of drug resistance. globalhealthprogress.orgnih.govfrontiersin.orgmdpi.comnih.govwho.int Natural products have historically been a rich source of anti-infective agents, and this compound has shown significant promise in this area. acs.orguga.edu

This compound and its related N,C-coupled naphthylisoquinoline alkaloids have demonstrated potent in vitro activity against various protozoan parasites. researchgate.netacs.org It is highly active against Leishmania donovani, the parasite responsible for visceral leishmaniasis, and also shows activity against Trypanosoma brucei rhodesiense, a causative agent of African sleeping sickness. acs.org Interestingly, while active against T. b. rhodesiense, it was found to be inactive against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org The synthetic availability of this compound and its analogs allows for SAR studies to optimize its antiparasitic activity and selectivity. acs.orgnih.gov For instance, phenolic analogs have shown improved antiprotozoal profiles. acs.org The development of this compound as a lead compound for NTDs offers a novel scaffold for the design of new drugs to combat these devastating diseases. oncotarget.com

Exploration of this compound’s Potential in Overcoming Drug Resistance Mechanisms in Oncology

A major hurdle in cancer treatment is the development of multidrug resistance (MDR). oncotarget.com Cancer cells can develop resistance to a wide array of chemotherapeutic drugs through various mechanisms. oncotarget.com this compound has shown remarkable potential in overcoming certain drug resistance mechanisms in oncology. nih.gov

Specifically, in multiple myeloma, a cancer known for its reliance on proteotoxic stress coping mechanisms, this compound induces apoptosis in cell lines that have developed resistance to proteasome inhibitors (PIs) like bortezomib (B1684674) and ixazomib. nih.govresearchgate.net This suggests that its mechanism of action is independent of the PI-binding site on the proteasome subunit PSMB5. nih.gov However, cell lines with resistance to carfilzomib (B1684676), which is associated with the overexpression of the MDR1 (ABCB1) gene, were less sensitive to this compound, indicating that it may be a substrate for this efflux pump. nih.gov

Furthermore, concomitant treatment with this compound has been shown to significantly enhance the apoptotic effects of the PI carfilzomib and the histone deacetylase inhibitor panobinostat (B1684620) in both MM cell lines and primary patient cells. nih.govresearchgate.netresearcher.life This synergistic effect suggests that this compound could be used in combination therapies to improve treatment efficacy and potentially overcome or delay the onset of drug resistance. oncotarget.com

Q & A

Q. What experimental models are most suitable for evaluating the anti-myeloma activity of ancistrocladinium A?

Methodological Answer: Standardized multiple myeloma (MM) cell lines (e.g., RPMI-8226, U266) and their drug-resistant variants (e.g., carfilzomib-resistant, lenalidomide-insensitive lines) are optimal for initial screening. Include primary CD138+ cells from MM patients to validate clinical relevance. Pre-test cell viability assays (e.g., MTT, Annexin V/PI staining) should establish baseline apoptosis rates, with post-treatment comparisons under controlled conditions (e.g., 48–72 hr exposure) .

Q. How can researchers confirm this compound’s specificity for RNA splicing mechanisms in MM cells?

Methodological Answer: Use affinity chromatography with biotin-labeled this compound to isolate bound proteins, followed by mass spectrometry for identification. Validate interactions via co-immunoprecipitation and siRNA knockdown of candidate proteins (e.g., spliceosome components). Concurrent RNA-seq analysis can reveal splicing alterations (e.g., exon skipping, intron retention) in treated vs. untreated cells .

Q. What controls are essential for assessing this compound’s cytotoxicity in vitro?

Methodological Answer: Include a non-malignant cell line (e.g., peripheral blood mononuclear cells) to evaluate selectivity. Use a solvent control (e.g., DMSO at equivalent concentrations) and a positive control (e.g., bortezomib) to benchmark activity. Dose-response curves (0.1–10 µM) and time-course experiments ensure reproducibility .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound in carfilzomib-resistant vs. bortezomib-resistant MM cells be reconciled?

Methodological Answer: Perform transcriptomic profiling (RNA-seq) to compare ABCB1/ABCB4 transporter expression in resistant lines. Use pharmacological inhibitors (e.g., verapamil for ABCB1) to assess efflux pump involvement. Cross-test this compound with proteasome inhibitors (PIs) to determine if resistance mechanisms overlap (e.g., PSMB5 mutations) .

Q. What methodological strategies identify this compound’s downstream targets in RNA splicing regulation?

Methodological Answer: Combine CLIP-seq (crosslinking-immunoprecipitation sequencing) to map RNA-binding proteins and CRISPR-Cas9 screens to pinpoint spliceosome genes critical for this compound’s activity. Integrate these with differential gene expression data (e.g., 1,103 upregulated genes post-treatment) to prioritize pathways .

Q. How should researchers design experiments to validate this compound’s synergy with existing MM therapies?

Methodological Answer: Use a factorial design to test combinations with PIs (e.g., carfilzomib) or immunomodulatory drugs (e.g., lenalidomide). Calculate combination indices (CI) via the Chou-Talalay method. Validate synergy in xenograft models with endpoints like tumor volume reduction and survival analysis .

Q. What approaches mitigate confounding variables when studying this compound’s DNA damage response in MM cells?

Methodological Answer: Use γH2AX staining and comet assays to quantify DNA damage. Include ATM/ATR inhibitors (e.g., KU-55933) to dissect repair pathways. Control for off-target effects by comparing results with structurally unrelated RNA splicing inhibitors .

Data Analysis & Theoretical Frameworks

Q. How can bioinformatics resolve discrepancies in this compound’s gene expression datasets across studies?

Methodological Answer: Apply batch effect correction (e.g., Combat in R) and meta-analysis tools (e.g., RevMan) to harmonize data. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify consensus pathways (e.g., spliceosome, p53 signaling). Cross-reference with public databases (e.g., GEO, TCGA) for validation .

Q. What theoretical frameworks explain this compound’s selective toxicity toward malignant plasma cells?

Methodological Answer: Anchor the study in the "oncogene addiction" paradigm, hypothesizing that MM cells rely on spliceosome activity for survival. Alternatively, employ the "synthetic lethality" framework to explore vulnerabilities in PI-resistant cells due to splicing stress .

Q. How to design a longitudinal study tracking this compound resistance development in vivo?

Methodological Answer: Use serial transplantation of MM xenografts treated with this compound. Perform exome sequencing at relapse timepoints to identify acquired mutations. Correlate with RNA splicing efficiency metrics (e.g., percent spliced in index) .

Key Data from Literature

Parameter Findings Reference
EC50 in MM cell lines0.8–2.5 µM (varies by PI resistance status)
Proteins identified via pull-down79 candidates, including spliceosome factors (e.g., SF3B1, HNRNPK)
Gene expression changes1,103 upregulated, 184 downregulated (e.g., snoRNAs, apoptosis regulators)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.